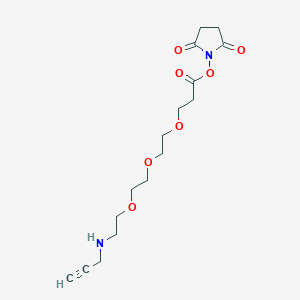
Itacitinib adipate
Descripción general
Descripción
El itacitinib adipato es un inhibidor selectivo de la Janus quinasa 1 (JAK1), una proteína que desempeña un papel crucial en las vías de señalización de diversas citocinas involucradas en las respuestas inmunitarias y la inflamación . El itacitinib adipato se está investigando principalmente por su potencial para tratar afecciones como la enfermedad de injerto contra huésped, el síndrome de liberación de citocinas y diversas malignidades .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de itacitinib adipato implica múltiples pasos, comenzando con la preparación de intermediarios clave. Las condiciones de reacción a menudo implican el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de itacitinib adipato sigue una ruta sintética similar pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad constante .
Análisis De Reacciones Químicas
Tipos de reacciones
El itacitinib adipato experimenta diversas reacciones químicas, entre ellas:
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio
Reducción: Borohidruro de sodio, hidruro de aluminio y litio
Sustitución: Halógenos, nucleófilos
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El itacitinib adipato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El itacitinib adipato ejerce sus efectos inhibiendo selectivamente la Janus quinasa 1 (JAK1), una proteína involucrada en las vías de señalización de diversas citocinas . Al bloquear JAK1, el itacitinib adipato reduce la actividad de citocinas como la interleucina-6 y el interferón-gamma, modulando así las respuestas inmunitarias y la inflamación . Este mecanismo convierte al itacitinib adipato en un candidato prometedor para el tratamiento de afecciones inflamatorias e inmunitarias .
Comparación Con Compuestos Similares
Compuestos similares
Peficitinib: Un inhibidor pan-JAK utilizado para tratar la artritis reumatoide.
Solcitinib: Un inhibidor de JAK1 que se investiga por su potencial para tratar la psoriasis.
Baricitinib: Un inhibidor de JAK1 y JAK2, utilizado para tratar la artritis reumatoide y otras afecciones inflamatorias.
Singularidad
El itacitinib adipato es único en su alta selectividad para JAK1, lo que reduce la probabilidad de efectos fuera del objetivo en comparación con otros inhibidores de JAK . Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de JAK1 en diversos procesos biológicos y para desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O.C6H10O4/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21;7-5(8)3-1-2-4-6(9)10/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35);1-4H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWJIQFBNFMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F.C(CCC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F4N9O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334302-63-4 | |
| Record name | Itacitinib adipate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334302634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ITACITINIB ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZG407XE0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)





![2-[1-[(1R,13S)-8-Oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/new.no-structure.jpg)





